1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a synthetic compound that features a unique combination of an oxazole ring and a piperidine ring The presence of the trifluoromethyl group enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic fluorination reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce partially or fully reduced piperidine derivatives.
Scientific Research Applications
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit or activate specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(chloromethyl)piperidine: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(hydroxymethyl)piperidine: Features a hydroxymethyl group, which influences its solubility and biological activity.
Uniqueness
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-8-6-10(17-15-8)7-16-4-2-9(3-5-16)11(12,13)14/h6,9H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQBANFOBYLPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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